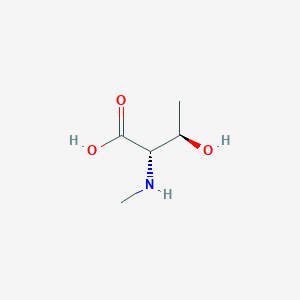
N-(2-Aminoethyl)glycine
Übersicht
Beschreibung
N-(2-Aminoethyl)glycine is a synthetic compound that has garnered significant interest due to its unique structure and potential applications. It is an amino acid derivative where the amino group is attached to the second carbon of the ethyl chain, making it distinct from other glycine derivatives. This compound is particularly notable for its role in the formation of peptide nucleic acids, which are synthetic analogs of DNA.
Wirkmechanismus
Target of Action
N-(2-Aminoethyl)glycine, also known as peptide nucleic acid (PNA), is a synthetic nucleic acid analog . Its primary targets are DNA and RNA molecules . It binds to these targets via Watson-Crick hydrogen bonding interactions . The unique physicochemical characteristics of this compound, such as increased resistance to enzymatic degradation and low intrinsic electrostatic repulsion against complementary target oligonucleotides, make it an effective antisense oligonucleotide .
Mode of Action
This compound interacts with its targets by forming stable complexes . It recognizes duplex homopurine sequences of DNA to which it binds by strand invasion, forming a stable this compound-DNA–this compound triplex with a looped-out DNA strand . This interaction results in the inhibition of both transcription and translation of genes to which it has been targeted .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in gene expression . By binding to DNA and RNA, this compound can alter gene expression at the RNA level . This can have downstream effects on protein synthesis and cellular function .
Pharmacokinetics
This compound is chemically stable and resistant to enzymatic degradation . Its delivery, involving passage through the cell membrane, is a general problem . To overcome these limitations, researchers have modified this compound either by the addition of diverse functional groups at various loci on its backbone, or by synthesizing chimeras with other moieties associated with various delivery agents that aids their entry into the cell .
Result of Action
The result of this compound’s action is the alteration of gene expression . By inhibiting both transcription and translation of targeted genes, this compound can modulate protein production and, consequently, cellular function .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, cyanobacteria produce this compound . The production of these nonprotein amino acids is highly conserved through the evolution of cyanobacteria and suggests that the nitrogen-rich metabolites may have had both an important role in ancient and modern cyanobacterial metabolism .
Biochemische Analyse
Biochemical Properties
N-(2-Aminoethyl)glycine interacts with a variety of enzymes, proteins, and other biomolecules . For instance, it has been used in the development of fluorescence biosensors for the rapid detection of Escherichia coli . The interaction between this compound and the target DNA products is measured by fluorescence visualization .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by interacting with various cellular components
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules . It’s involved in enzyme inhibition or activation and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited and warrants further study.
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and it may also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins
Subcellular Localization
It’s possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)glycine typically involves the reaction of glycine with ethylenediamine under controlled conditions. One common method includes the protection of the amino group of glycine, followed by the reaction with ethylenediamine and subsequent deprotection. The reaction conditions often involve the use of solvents like methanol and water, with the reaction being carried out at temperatures around 0°C to 100°C .
Industrial Production Methods: Industrial production of this compound involves scalable and cost-effective routes. One such method includes the direct coupling of nucleobase thymine with the backbone ethyl N-(tert-butoxycarbonyl)aminoethyl-N-chloroacetylglycinate, which is prepared from the reaction of ethyl N-(tert-butoxycarbonyl)aminoethylglycinate with chloroacetyl chloride . This method yields the product with high purity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-Aminoethyl)glycine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products: The major products formed from these reactions include various substituted glycine derivatives, oxo compounds, and reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-Aminoethyl)glycine has a wide range of applications in scientific research:
Biology: It serves as a building block for synthetic biology applications, including the creation of artificial genetic systems.
Medicine: It is explored for its potential in gene therapy and as a diagnostic tool due to its ability to hybridize with DNA and RNA.
Industry: It is used in the production of various polymers and materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
Peptide Nucleic Acids (PNA): These are synthetic analogs of DNA with a peptide-like backbone consisting of N-(2-Aminoethyl)glycine units.
Aminoethylglycine: A simpler derivative with similar properties but lacking the peptide-like backbone.
Ethylenediamine derivatives: Compounds with similar ethylene chains but different functional groups attached.
Uniqueness: this compound is unique due to its ability to form stable complexes with nucleic acids, making it superior for applications in genetic research and therapy. Its neutral backbone and high affinity for DNA and RNA set it apart from other similar compounds.
Eigenschaften
IUPAC Name |
2-(2-aminoethylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c5-1-2-6-3-4(7)8/h6H,1-3,5H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIINGYXNCHTJTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50178844 | |
| Record name | N-(2-Aminoethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24123-14-6 | |
| Record name | N-(2-Aminoethyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24123-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Aminoethyl)glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024123146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Aminoethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycine, N-(2-aminoethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.805 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid](/img/structure/B554841.png)



![2-[Benzyl(methyl)amino]-3-methylbutanoic acid](/img/structure/B554846.png)




